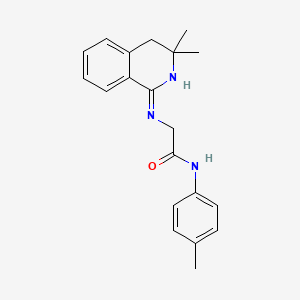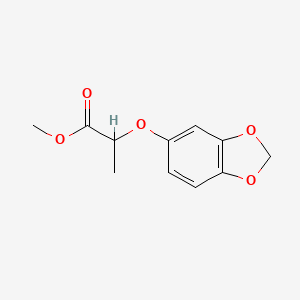![molecular formula C21H27N3OS B6033995 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033995.png)
2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a derivative of piperazine and is commonly used in the field of medicinal chemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In depression research, 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its well-documented pharmacological profile. This compound has been extensively studied and its mechanism of action is relatively well understood. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol. One potential direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and depression. Another potential direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns.
Synthesemethoden
The synthesis of 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of piperazine with 3-thiophenemethanol and 1-methyl-1H-indole-3-carboxaldehyde in the presence of a suitable catalyst. The reaction occurs in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential as a therapeutic agent in various scientific research applications. This compound has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and depression. In cancer research, 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to exhibit anti-proliferative activity against several cancer cell lines. In Alzheimer's disease research, this compound has been shown to have potential as a cognitive enhancer. In depression research, 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have antidepressant-like effects in animal models.
Eigenschaften
IUPAC Name |
2-[4-[(1-methylindol-3-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-22-13-18(20-4-2-3-5-21(20)22)14-23-8-9-24(19(15-23)6-10-25)12-17-7-11-26-16-17/h2-5,7,11,13,16,19,25H,6,8-10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMLNWLHZLVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCN(C(C3)CCO)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6033912.png)
![ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6033918.png)
![1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6033933.png)
![2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B6033950.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)

![2-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6033969.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6033988.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)

